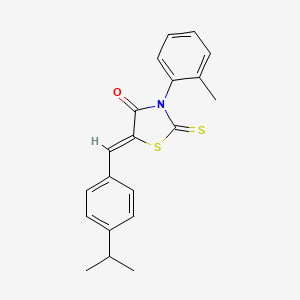
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a synthetic compound with potential applications in scientific research. MPTP is a thiazolidinone derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce oxidative stress, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one may have potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one research. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. Another direction is to explore its potential as an antimicrobial and anti-inflammatory agent. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity.
Synthesis Methods
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process that involves the reaction of 2-methylbenzaldehyde with 4-isopropylbenzaldehyde in the presence of sodium hydroxide to form 5-(4-isopropylbenzylidene)-2-methylbenzaldehyde. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.
Scientific Research Applications
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease.
properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c1-13(2)16-10-8-15(9-11-16)12-18-19(22)21(20(23)24-18)17-7-5-4-6-14(17)3/h4-13H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDAPSDHPBGCQL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

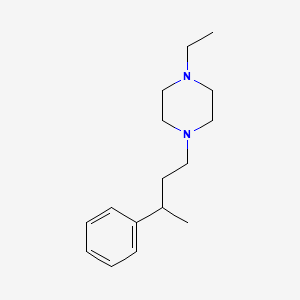
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)
methyl]phosphonate](/img/structure/B5197460.png)
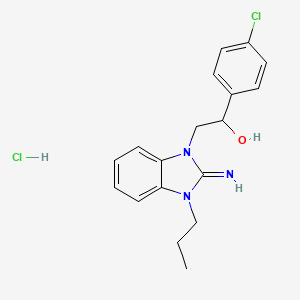

![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)
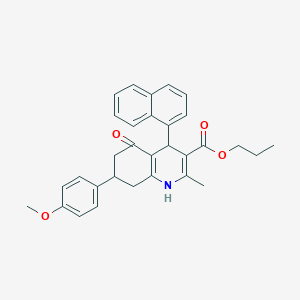
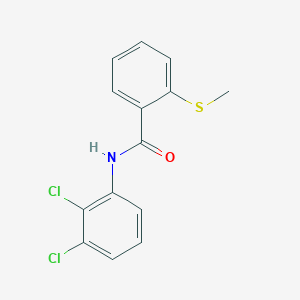

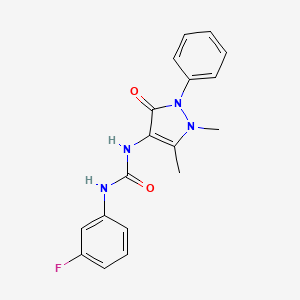
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)